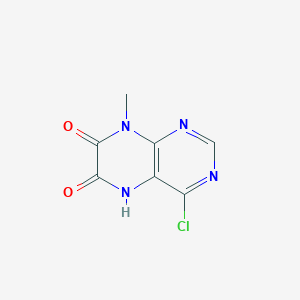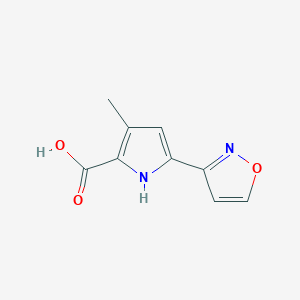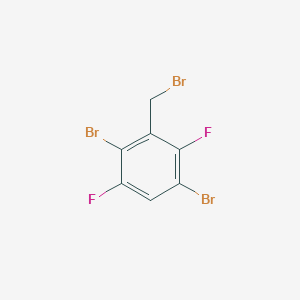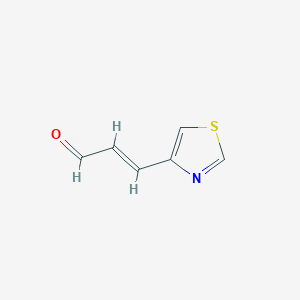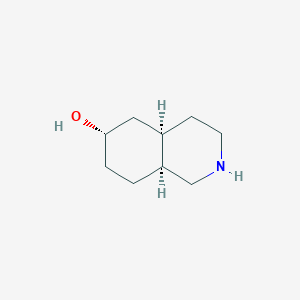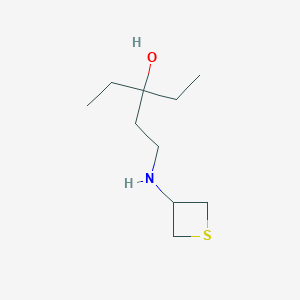![molecular formula C12H18O3 B13021365 Ethyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13021365.png)
Ethyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylendo-9-oxobicyclo[331]nonane-3-carboxylate is a chemical compound with the molecular formula C12H18O3 It is a bicyclic compound featuring a ketone and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylendo-9-oxobicyclo[3.3.1]nonane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by oxidation and esterification steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of ethylendo-9-oxobicyclo[3.3.1]nonane-3-carboxylate may involve large-scale Diels-Alder reactions using continuous flow reactors to optimize efficiency and scalability. The process includes rigorous purification steps such as distillation and recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethylendo-9-oxobicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone and ester groups can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Ethylendo-9-oxobicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which ethylendo-9-oxobicyclo[3.3.1]nonane-3-carboxylate exerts its effects involves interactions with specific molecular targets. The ketone and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Ethylendo-9-oxobicyclo[3.3.1]nonane-3-carboxylate can be compared with other bicyclic compounds such as:
- 9-oxabicyclo[3.3.1]nonane-3-carboxylate
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
These compounds share similar structural features but differ in their functional groups and heteroatoms, which can significantly influence their chemical reactivity and biological activity. The presence of different heteroatoms (e.g., sulfur, selenium) can lead to unique properties and applications, making each compound distinct in its own right .
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-2-15-12(14)10-6-8-4-3-5-9(7-10)11(8)13/h8-10H,2-7H2,1H3 |
InChI Key |
VOLJMPZVGNADQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CCCC(C1)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


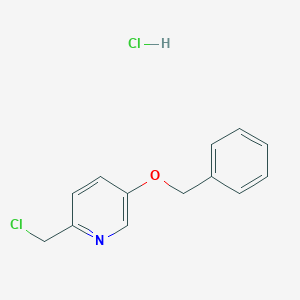
![tert-Butyl7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13021298.png)
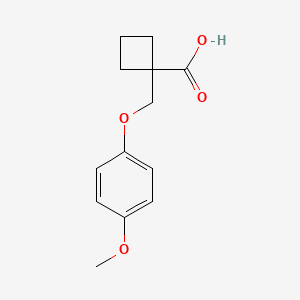
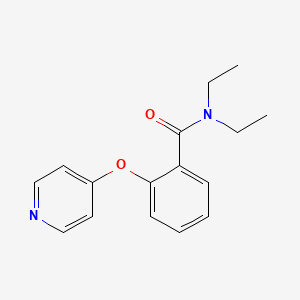
![3-Methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13021330.png)
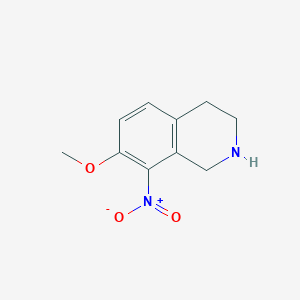
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13021333.png)
